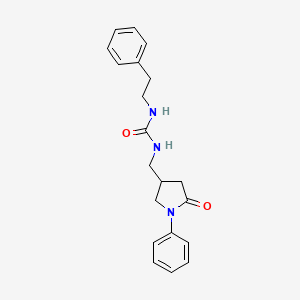

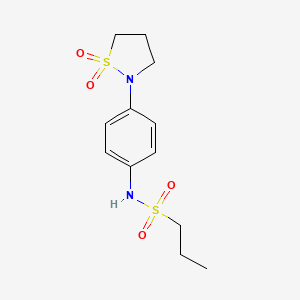

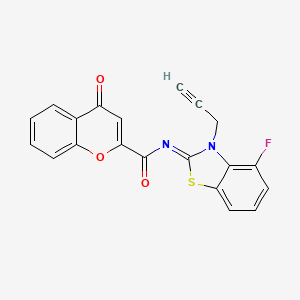

1-((5-氧代-1-苯基吡咯烷-3-基)甲基)-3-苯乙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as pyrrolidinones and thiazolidinones, which are known for their biological activities, particularly as HIV-1 fusion inhibitors . These compounds are designed to target the gp41 protein of HIV-1, which is crucial for the virus's ability to infect host cells .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including molecular docking analysis, Suzuki-Miyaura cross-coupling, and Knoevenagel condensation . For instance, the synthesis of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones involved the design based on molecular docking and subsequent chemical reactions to obtain the desired inhibitors . Similarly, the synthesis of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans also utilized a combination of cross-coupling and condensation reactions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, HRMS, and X-ray crystal diffraction . For example, the crystal structure of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was determined, and the isomeric intermediates were differentiated using 1H NMR chemical shifts . Additionally, the molecular geometry of a novel antitumor and antimicrobial pyrrolidinone was optimized using density functional theory calculations, which agreed with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to be chemoselective and eco-friendly, with some utilizing microwave-assisted, solvent-free one-pot reactions . The reaction mechanisms often involve nucleophilic attacks leading to ring closure and the formation of the desired functional groups, as seen in the synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the presence of hydroxyl groups, heterocyclic motifs, and sulfur in the molecules contributes to their antitumor and antimicrobial properties . The molecular electrostatic potential and frontier molecular orbitals are calculated to predict the reactivity of the compounds, which is consistent with their observed bioactivity . The compounds designed as HIV-1 fusion inhibitors are expected to have low micromolar levels of inhibitory activity against HIV-1 infection and are more potent than earlier molecules .

科学研究应用

合成化学与材料科学

对结构与1-((5-氧代-1-苯基吡咯烷-3-基)甲基)-3-苯乙基脲类似的化合物进行的研究通常侧重于新型合成途径的开发,该途径可应用于合成在电子、光子学和催化等各个领域具有潜在应用的材料。例如,对基于多羧酸配体的化合物进行水热合成的研究揭示了材料的结构和物理性质,这可能与设计具有特定电子或光致发光性质的新材料相关(Pan 等,2008)。

抗肿瘤和抗菌应用

合成和表征具有潜在抗肿瘤和抗菌活性的化合物是重要的研究领域。微波辅助合成新型抗肿瘤和抗菌化合物等研究为理解结构修饰如何增强生物活性提供了基础,可能指导 1-((5-氧代-1-苯基吡咯烷-3-基)甲基)-3-苯乙基脲的类似应用研究(Azmy 等,2018)。

药物发现和 HIV-1 抑制

在药物发现中,特别是对于传染病,新型化合物的构效关系研究、合成和设计至关重要。例如,通过靶向 gp41 蛋白来抑制 HIV-1 进入的研究突出了结构设计在开发有效抑制剂中的重要性。如果考虑 1-((5-氧代-1-苯基吡咯烷-3-基)甲基)-3-苯乙基脲的结构来进行抗病毒活性,此类研究可以为其研究和开发提供信息(Katritzky 等,2009)。

属性

IUPAC Name |

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19-13-17(15-23(19)18-9-5-2-6-10-18)14-22-20(25)21-12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDTZGQMXLABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)